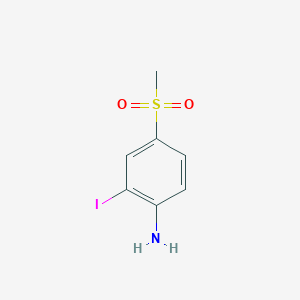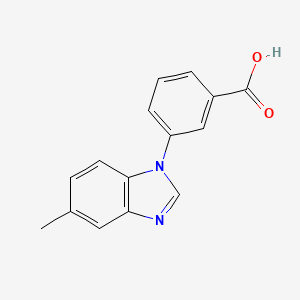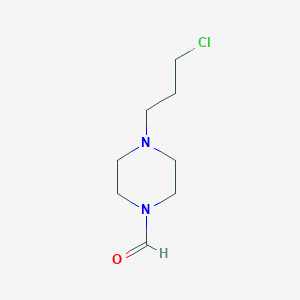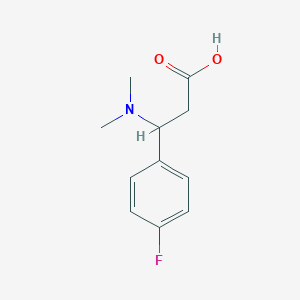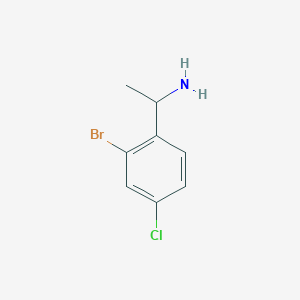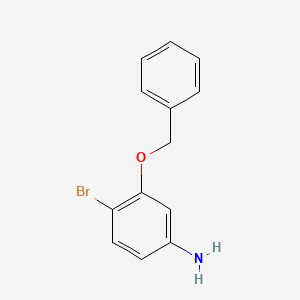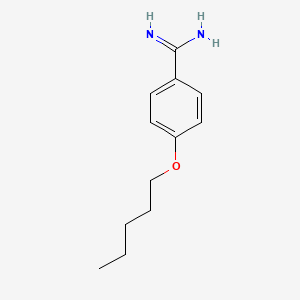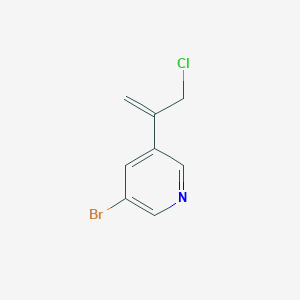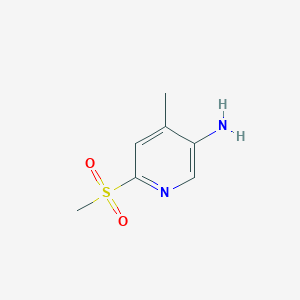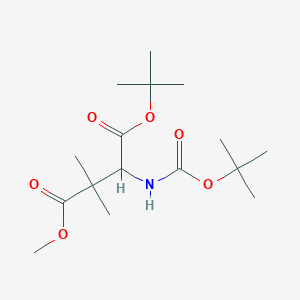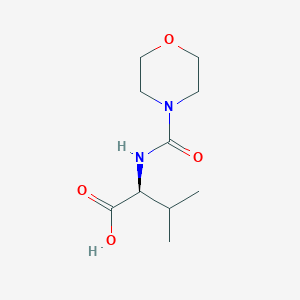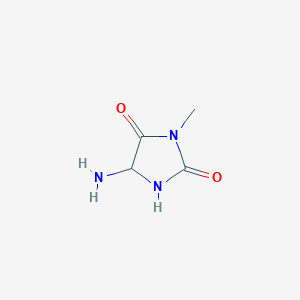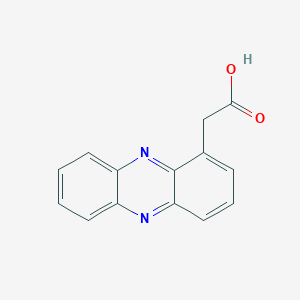![molecular formula C14H18FNO2 B8630153 trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester CAS No. 879324-65-9](/img/structure/B8630153.png)
trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester: is an organic compound with the molecular formula C14H18FNO2 It is characterized by the presence of a cyclopropyl group attached to a fluorophenyl ring, and a carbamic acid tert-butyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Formation of the Carbamic Acid tert-Butyl Ester: The final step involves the reaction of the cyclopropyl-fluorophenyl intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or alcohols.
Reduction: Reduction reactions can target the carbonyl group in the carbamic acid ester, converting it to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Cyclopropyl ketones or alcohols.
Reduction: Alcohol derivatives of the carbamic acid ester.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry:
Material Science:
Agriculture: May be used in the synthesis of agrochemicals, such as herbicides or pesticides.
Mecanismo De Acción
The mechanism of action of trans-[2-(4-Fluoro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can act as a reactive site, participating in covalent bonding with target molecules. The fluorophenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The carbamic acid ester group can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
- trans-[2-(4-Chloro-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- trans-[2-(4-Methyl-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
- trans-[2-(4-Methoxy-phenyl)-cyclopropyl]-carbamic acid tert-butyl ester
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (fluoro, chloro, methyl, methoxy).
- Reactivity: The presence of different substituents can influence the reactivity and stability of the compound. For example, the fluoro group can enhance the compound’s stability and binding affinity compared to the chloro or methyl groups.
- Applications: While all these compounds may have similar applications in organic synthesis and catalysis, their specific uses can vary based on their reactivity and interaction with target molecules.
Propiedades
Número CAS |
879324-65-9 |
|---|---|
Fórmula molecular |
C14H18FNO2 |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(4-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17) |
Clave InChI |
SBGQSARUIHMFDY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


